
propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate, also known as PQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQ is a quinolone derivative that exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.
Mecanismo De Acción
The mechanism of action of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and replication. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to bind to DNA and interfere with the activity of topoisomerases, which are enzymes that play a crucial role in DNA replication and transcription. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit a range of biochemical and physiological effects. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to inhibit the activity of various enzymes, including topoisomerases, DNA polymerases, and RNA polymerases. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been shown to induce oxidative stress and DNA damage in cells. In addition, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has several advantages for lab experiments, including its broad-spectrum antibacterial, antifungal, antiviral, and antitumor properties. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the appropriate concentration and exposure time when using propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments.
Direcciones Futuras
There are several future directions for research on propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate. One area of focus is the development of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of focus is the investigation of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate as a potential therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections. Additionally, further research is needed to elucidate the mechanism of action of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate and its effects on cellular processes.
Métodos De Síntesis
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate can be synthesized using a variety of methods, including the reaction of 3-quinolone with propyl bromoacetate in the presence of a base. Another method involves the reaction of 3-quinolone with propyl chloroacetate in the presence of a base. The resulting propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate can be purified using various techniques, including column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been extensively studied for its potential therapeutic applications, including its antibacterial, antifungal, antiviral, and antitumor properties. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been studied for its potential antitumor activity, with promising results in preclinical studies.
Propiedades
IUPAC Name |
propyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-12(16)8-10-13(17)9-5-3-4-6-11(9)15-14(10)18/h3-6H,2,7-8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGDKWSUKCDQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

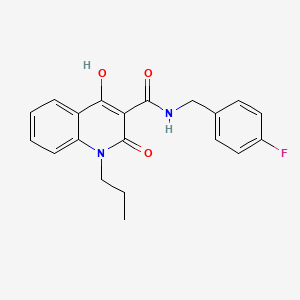
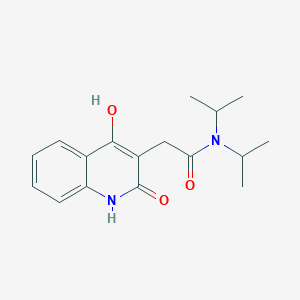
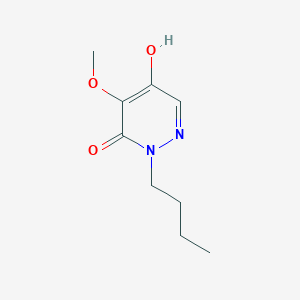
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
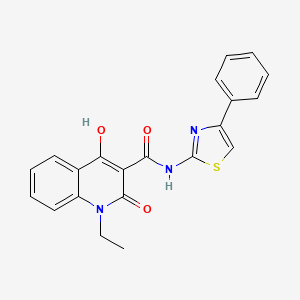
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
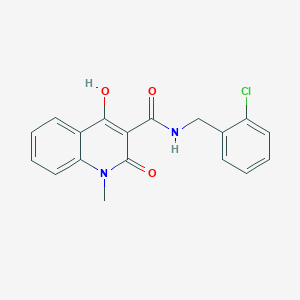
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)